Ioxilan

Description

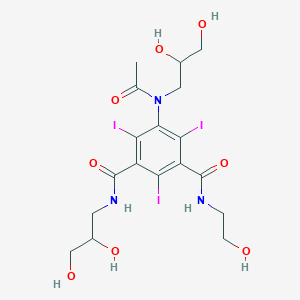

Structure

3D Structure

Properties

IUPAC Name |

5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-1-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(31)22-2-3-25)13(19)12(15(16)21)18(32)23-4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H,22,31)(H,23,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMLTINZBQPNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048717 | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107793-72-6 | |

| Record name | Ioxilan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107793-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxilan [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107793726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxilan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09135 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioxilan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioxilan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOXILAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YJ7J11TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ioxilan: Chemical Structure, Properties, and Clinical Application Workflows

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Ioxilan

Ioxilan is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent.[1] Its chemical structure is N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide.[2] The presence of three iodine atoms in its structure is fundamental to its clinical utility, as iodine's high atomic number effectively attenuates X-rays, enabling enhanced visualization of internal body structures.[3]

The molecular formula of Ioxilan is C₁₈H₂₄I₃N₃O₈, and it has a molecular weight of 791.1 g/mol .[1]

Chemical Structure of Ioxilan:

Caption: Chemical structure of the Ioxilan molecule.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Ioxilan are summarized in the tables below. These properties are crucial for its function as a safe and effective contrast agent.

Table 1: Physicochemical Properties of Ioxilan

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄I₃N₃O₈ | [1] |

| Molecular Weight | 791.1 g/mol | |

| Organically Bound Iodine | 48.1% | |

| Appearance | Clear, colorless to pale yellow solution | |

| Water Solubility | 0.559 mg/mL | |

| Partition Coefficient (logP) | -2.5 | |

| pKa (Strongest Acidic) | 11.74 | |

| pKa (Strongest Basic) | -1.7 | |

| Osmolality (300 mgI/mL at 37°C) | 610 mOsm/kg water | |

| Osmolality (350 mgI/mL at 37°C) | 721 mOsm/kg water | |

| Viscosity (300 mgI/mL at 37°C) | 5.1 cP | |

| Viscosity (350 mgI/mL at 37°C) | 8.1 cP |

Table 2: Pharmacokinetic Properties of Ioxilan

| Parameter | Value (Mean ± SD) | Reference |

| Plasma Protein Binding | Negligible | |

| Half-Life (Distribution Phase) | ||

| Women | 13.1 ± 4.2 minutes | |

| Men | 23.5 ± 15.3 minutes | |

| Half-Life (Elimination Phase) | ||

| Women | 102.0 ± 16.9 minutes | |

| Men | 137 ± 35.4 minutes | |

| Volume of Distribution (Central Compartment) | ||

| Women | 7.2 ± 1.0 L | |

| Men | 10.0 ± 2.4 L | |

| Total Clearance | ||

| Women | 95.4 ± 11.1 mL/min | |

| Men | 101.0 ± 14.7 mL/min | |

| Renal Clearance | ||

| Women | 89.4 ± 13.3 mL/min | |

| Men | 94.9 ± 16.6 mL/min | |

| Route of Elimination | Primarily unchanged in urine | |

| Metabolism | No evidence of metabolism |

Experimental Protocols

Detailed experimental protocols for the determination of Ioxilan's properties are crucial for reproducibility and further research. Below are generalized methodologies for key experiments.

Determination of Physicochemical Properties

-

Osmolality: The osmolality of Ioxilan solutions is determined using a freezing point depression osmometer. A calibrated osmometer is used to measure the freezing point of the Ioxilan solution, which is then converted to osmolality (mOsm/kg water).

-

Viscosity: The viscosity of Ioxilan solutions is measured using a calibrated viscometer, such as a cone-and-plate or capillary viscometer. The measurements are performed at controlled temperatures (e.g., 20°C and 37°C) to simulate both room and body temperatures.

Pharmacokinetic Analysis

The pharmacokinetic parameters of Ioxilan are typically determined through clinical studies involving healthy volunteers. A generalized protocol is as follows:

-

Subject Recruitment: A cohort of healthy male and female volunteers is recruited for the study.

-

Drug Administration: A single intravenous dose of Ioxilan is administered.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration.

-

Plasma Separation: Plasma is separated from the blood samples by centrifugation.

-

Sample Analysis: The concentration of Ioxilan in the plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection.

-

Sample Preparation: Plasma samples are deproteinized, typically with an acid such as perchloric acid, followed by centrifugation.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used.

-

Flow Rate: A constant flow rate is maintained.

-

Detection: The eluent is monitored by a UV detector at a wavelength where Ioxilan exhibits maximum absorbance.

-

-

-

Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software to determine parameters such as half-life, volume of distribution, and clearance.

Visualizations of Mechanisms and Workflows

Mechanism of Action: X-ray Attenuation

The primary mechanism of action for Ioxilan is not a biological signaling pathway but a physical one based on the attenuation of X-rays by the iodine atoms within its structure. The following diagram illustrates this principle.

Caption: X-ray attenuation by Ioxilan in the body.

Pharmacokinetic Pathway of Ioxilan

The following diagram outlines the pharmacokinetic journey of Ioxilan within the body from administration to elimination.

Caption: Pharmacokinetic pathway of Ioxilan.

Clinical Workflow for Contrast-Enhanced Radiography

This diagram illustrates a typical clinical workflow for a patient undergoing a contrast-enhanced radiographic procedure with an agent like Ioxilan.

Caption: Clinical workflow for contrast-enhanced radiography.

References

An In-depth Technical Guide to the Mechanism of Action of Ioxilan in Radiography

Executive Summary

Ioxilan is a nonionic, water-soluble, tri-iodinated X-ray contrast agent designed for intravascular injection.[1] Its fundamental mechanism of action is rooted in the physicochemical properties of its iodine content, which provides radiopacity, and its molecular structure, which contributes to its safety profile. This document provides a detailed exploration of Ioxilan's mechanism of action, physicochemical properties, pharmacokinetics, and a summary of its evaluation in clinical trials for various radiographic procedures, including cerebral arteriography, contrast-enhanced computed tomography (CECT), and excretory urography.[1]

Core Mechanism of Action

The primary mechanism of action of Ioxilan is as an X-ray contrast agent, a function directly attributable to the presence of three iodine atoms in its molecular structure.[2][3] When administered intravascularly, Ioxilan disperses within the bloodstream and opacifies the vessels through which it flows.[1] This opacification occurs because the iodine atoms, with their high atomic number, are effective at absorbing X-rays. This absorption of X-rays creates a stark contrast between the blood vessels and surrounding soft tissues, enabling clear radiographic visualization of anatomical structures until significant hemodilution occurs.

As a nonionic agent, Ioxilan does not dissociate into charged particles in solution. This property contributes to its lower osmolality compared to older ionic contrast agents, which in turn reduces the risk of adverse reactions and improves patient comfort.

The logical flow from its chemical structure to its radiographic effect is illustrated below.

Physicochemical and Pharmacokinetic Properties

The efficacy and safety of Ioxilan are underpinned by its specific physicochemical and pharmacokinetic characteristics.

Physicochemical Data

Ioxilan is a hypertonic solution compared to plasma (approximately 285 mOsm/kg water). Its key physicochemical properties are summarized below.

| Property | Ioxilan 300 mgI/mL | Ioxilan 350 mgI/mL |

| Ioxilan Concentration (mg/mL) | 623 | 727 |

| Osmolality (mOsm/kg water @ 37°C) | 610 | 721 |

| Viscosity (cPs @ 37°C) | 5.1 | 8.1 |

| Viscosity (cPs @ 20°C) | 9.4 | 16.3 |

| Specific Gravity @ 37°C | 1.319 | 1.373 |

| Specific Gravity @ 20°C | 1.327 | 1.382 |

| Molecular Weight ( g/mol ) | 791.12 | 791.12 |

| Iodine Content (%) | 48.1 | 48.1 |

Data sourced from the OXILAN® (Ioxilan Injection) FDA label.

Pharmacokinetic Profile

Following intravascular injection, Ioxilan exhibits biphasic and first-order pharmacokinetics. It is primarily distributed in the blood and is excreted unchanged in the urine. Plasma protein binding is negligible.

The pharmacokinetic workflow from administration to elimination is depicted in the following diagram.

References

The Pharmacokinetics and Metabolism of Ioxilan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, low-osmolar radiographic contrast agent formerly marketed as Oxilan®.[1][2] It is a tri-iodinated, water-soluble compound designed for intravascular administration to enhance the visibility of internal structures during imaging procedures such as computed tomography (CT) scans, angiography, and urography.[2] Understanding the pharmacokinetic and metabolic profile of Ioxilan is crucial for its safe and effective use in clinical practice and for the development of new imaging agents. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Ioxilan, based on publicly available data.

Pharmacokinetics of Ioxilan

The pharmacokinetics of Ioxilan have been characterized in healthy young adults. Following intravenous administration, Ioxilan exhibits biphasic and first-order pharmacokinetics.

Absorption

Peak plasma levels of iodine occur almost immediately after rapid intravenous injection. These levels then decline rapidly within 5 to 10 minutes as the agent distributes throughout the vascular and extravascular fluid compartments.

Distribution

Ioxilan is primarily distributed in the bloodstream, with negligible binding to plasma proteins. The apparent volume of distribution of the central compartment has been determined in healthy young adults and is presented in Table 1.

Metabolism

There is no evidence to suggest that Ioxilan is metabolized in the body.

Excretion

Ioxilan is almost exclusively eliminated from the body by the kidneys. In healthy young subjects (21-27 years old), approximately 93.7% of the administered dose is excreted unchanged in the urine within 24 hours. This indicates that biliary and/or gastrointestinal excretion are not significant routes of elimination for Ioxilan.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Ioxilan in healthy young adults (21-27 years) after intravenous administration of 72.8 g of Ioxilan (35.0 g of iodine).

Table 1: Pharmacokinetic Parameters of Ioxilan in Healthy Young Adults

| Parameter | Women (n=4) | Men (n=4) |

| Distribution Half-Life (t½α) | 13.1 ± 4.2 minutes | 23.5 ± 15.3 minutes |

| Elimination Half-Life (t½β) | 102.0 ± 16.9 minutes | 137 ± 35.4 minutes |

| Volume of Distribution (Central Compartment) | 7.2 ± 1.0 L | 10.0 ± 2.4 L |

| Total Clearance | 95.4 ± 11.1 mL/min | 101.0 ± 14.7 mL/min |

| Renal Clearance | 89.4 ± 13.3 mL/min | 94.9 ± 16.6 mL/min |

Data are presented as mean ± standard deviation.

Experimental Protocols

While the specific, detailed experimental protocols from the original clinical trials sponsored by the manufacturer are not publicly available, this section outlines a representative methodology for a clinical pharmacokinetic study of a non-metabolized, renally cleared contrast agent like Ioxilan, based on common practices in the field and guidelines from regulatory bodies such as the FDA and EMA.

Study Design

A typical study would be an open-label, single-dose study in a small cohort of healthy adult male and female volunteers.

-

Participants: A small number of healthy volunteers (e.g., 8-12) would be recruited. Participants would undergo a screening process to ensure they meet the inclusion criteria (e.g., age, weight, normal renal function) and do not have any exclusion criteria (e.g., history of hypersensitivity to contrast media, significant medical conditions).

-

Dosing: A single intravenous dose of Ioxilan would be administered over a specified period.

-

Sample Collection: Blood and urine samples would be collected at predetermined time points before and after the administration of Ioxilan. For example, blood samples might be collected at 0, 5, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose. Urine would be collected over intervals, for instance, 0-2, 2-4, 4-8, 8-12, and 12-24 hours.

Bioanalytical Method

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection would be the standard for quantifying Ioxilan in plasma and urine.

-

Sample Preparation:

-

Plasma: Protein precipitation would be employed. A known volume of plasma would be mixed with a precipitating agent (e.g., acetonitrile (B52724) or methanol), vortexed, and then centrifuged to pellet the precipitated proteins. The supernatant would be collected for analysis.

-

Urine: Urine samples would likely be diluted with the mobile phase before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column would be suitable.

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min).

-

Detection: UV detection at a wavelength where Ioxilan has maximum absorbance.

-

-

Method Validation: The bioanalytical method would be fully validated according to regulatory guidelines, assessing parameters such as selectivity, accuracy, precision, linearity, range, recovery, and stability of Ioxilan in the biological matrices.

Pharmacokinetic Analysis

The plasma and urine concentration-time data for Ioxilan would be analyzed using non-compartmental or compartmental pharmacokinetic models to determine the parameters listed in Table 1.

Visualizations

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

ADME Profile of Ioxilan

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of Ioxilan.

References

An In-depth Technical Guide to the Early Clinical Development of Ioxilan

Introduction

Ioxilan is a nonionic, low-osmolar, tri-iodinated radiographic contrast agent developed for intravascular use in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography.[1][2] Its development focused on providing effective contrast enhancement while maintaining a favorable safety profile compared to older, higher-osmolality agents.[1] This document details the early clinical studies and development of Ioxilan, presenting quantitative data, experimental methodologies, and the fundamental mechanism of action for researchers, scientists, and drug development professionals. Ioxilan was marketed under the trade name Oxilan but has since been discontinued (B1498344) in the United States.[2]

Mechanism of Action

The efficacy of Ioxilan as a contrast agent is based on the radio-opacity of the organically bound iodine atoms within its molecular structure.[1] Following intravascular injection, Ioxilan disperses through the vascular system, opacifying the vessels in its path. This opacification, or attenuation of X-rays, is directly proportional to the iodine content in the administered dose. The resulting contrast enhancement allows for the radiographic visualization of internal body structures until the agent is diluted by bodily fluids and subsequently eliminated. As a nonionic agent, Ioxilan does not dissociate in solution, a characteristic that contributes to its lower osmolality and an improved safety profile compared to ionic contrast media.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early clinical studies of Ioxilan.

Pharmacokinetics

Pharmacokinetic studies were conducted in healthy young male and female volunteers who received an intravenous injection of 72.8 g of ioxilan. The results demonstrated a biphasic and first-order pharmacokinetic profile.

Table 1: Pharmacokinetics of Ioxilan in Healthy Volunteers (Mean ± SD)

| Parameter | Women (n=4) | Men (n=4) |

| Distribution Half-Life (t½α) | 13.1 ± 4.2 minutes | 23.5 ± 15.3 minutes |

| Elimination Half-Life (t½β) | 102.0 ± 16.9 minutes | 137 ± 35.4 minutes |

| Volume of Distribution (Vd, central) | 7.2 ± 1.0 L | 10.0 ± 2.4 L |

| Total Clearance | 95.4 ± 11.1 mL/min | 101.0 ± 14.7 mL/min |

| Renal Clearance | 89.4 ± 13.3 mL/min | 94.9 ± 16.6 mL/min |

| Data sourced from the OXILAN® (Ioxilan Injection) FDA label. |

Adverse Reactions

The incidence of adverse reactions was evaluated in controlled clinical trials involving 531 patients who received Ioxilan, compared to 542 patients who received a similar nonionic contrast agent, iohexol (B1672079).

Table 2: Incidence of Adverse Reactions in Controlled Clinical Trials

| Body System / Reaction | Ioxilan (n=531) | Iohexol (n=542) |

| Body as a Whole | ||

| Injection Site Hemorrhage | 1% | <1% |

| Cardiovascular System | ||

| Vasodilation | 4% | 4% |

| Angina Pectoris | 1% | 2% |

| Digestive System | ||

| Nausea | 2% | 2% |

| Nervous System | ||

| Headache | 2% | 1% |

| Dizziness | 1% | 1% |

| Skin | ||

| Urticaria | 1% | 1% |

| Adverse reactions with an incidence of 1% or greater are reported. Sourced from the OXILAN® (Ioxilan Injection) FDA label. |

Experimental Protocols

Detailed experimental protocols from the early clinical trials are summarized below based on publicly available data. These trials were primarily randomized, double-blind studies comparing Ioxilan to iohexol.

General Workflow for Clinical Trials

The general workflow for the clinical evaluation of Ioxilan followed a standard path for diagnostic agents.

Cerebral Arteriography Studies

-

Objective: To evaluate the safety and efficacy of Ioxilan Injection (300 mgI/mL) for cerebral arteriography.

-

Study Design: Three randomized, double-blind clinical trials.

-

Population: Patients with conditions involving altered cerebrovascular perfusion or permeability. A total of 78 patients received Ioxilan and 83 received iohexol (300 mgI/mL).

-

Methodology:

-

Patient Selection: Patients requiring cerebral arteriography for diagnostic purposes were enrolled.

-

Procedure: Standard intra-arterial administration protocols were followed for cerebral arteriography.

-

Efficacy Assessment: Radiographic images were assessed for visualization quality, rated as poor, good, or excellent. A definitive radiologic diagnosis based on the images was a key endpoint.

-

Safety Assessment: Patients were monitored for adverse events during and after the procedure.

-

-

Results: Visualization was rated as good or excellent in 95% of patients who received Ioxilan, which was comparable to the results for iohexol.

Excretory Urography Studies

-

Objective: To assess the diagnostic efficacy and safety of Ioxilan Injection (350 mgI/mL) in excretory urography.

-

Study Design: Two randomized, double-blind clinical trials.

-

Population: A total of 61 patients received Ioxilan and 62 received iohexol (350 mgI/mL).

-

Methodology:

-

Procedure: Ioxilan or the control agent was administered intravenously.

-

Efficacy Assessment: The quality of renal visualization was evaluated.

-

Safety Assessment: Monitoring for adverse events and changes in laboratory parameters.

-

-

Results: The visualization results for Ioxilan were similar to those obtained with iohexol.

Pharmacokinetic Study Protocol

-

Objective: To characterize the absorption, distribution, metabolism, and excretion of Ioxilan.

-

Study Design: An open-label study in a small cohort of healthy volunteers.

-

Population: Four healthy young men (21-27 years) and four healthy young women (21-27 years).

-

Methodology:

-

Administration: A single intravenous dose of 72.8 g of ioxilan was administered.

-

Sampling: Blood and urine samples were collected at predetermined intervals.

-

Analysis: Plasma and urine concentrations of ioxilan were measured to calculate pharmacokinetic parameters.

-

-

Key Findings: Ioxilan is primarily distributed in the blood and is excreted unchanged in the urine, with 93.7% of the dose recovered within 24 hours. There is no evidence of metabolism. Protein binding is negligible.

Conclusion

Early clinical studies established Ioxilan as a safe and effective nonionic, low-osmolar contrast agent for various intravascular imaging procedures. Pharmacokinetic data demonstrated rapid distribution and efficient renal clearance without metabolism. Comparative clinical trials against iohexol showed similar efficacy in terms of radiographic visualization and a comparable safety profile, with low incidences of mild adverse events. This body of evidence supported its utility as a diagnostic tool for enhancing the visibility of internal structures in clinical radiology.

References

A Technical Guide to the Physicochemical Properties of Ioxilan Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Ioxilan, a nonionic, tri-iodinated contrast agent. The focus is on its molecular weight and the osmolality of its commercially available solutions, critical parameters for ensuring the safety and efficacy of this diagnostic imaging agent.

Core Physicochemical Data

Ioxilan is a complex molecule with a precisely defined molecular structure that dictates its behavior in solution. The key quantitative data for Ioxilan and its solutions are summarized below for easy reference and comparison.

| Parameter | Value |

| Molecular Weight | 791.12 g/mol |

| Ioxilan Concentration | 300 mgI/mL (equivalent to 623 mg/mL of Ioxilan) |

| Osmolality | 570 mOsm/kg H₂O |

| Ioxilan Concentration | 350 mgI/mL (equivalent to 727 mg/mL of Ioxilan) |

| Osmolality | 690 mOsm/kg H₂O |

Experimental Protocols

The determination of the osmolality of Ioxilan solutions is a critical quality control step, ensuring that the final product is within the specified range for safe administration. The standard method for this determination is freezing-point depression osmometry, a technique recognized by major pharmacopeias.

Principle of Freezing-Point Depression Osmometry

The osmolality of a solution is a colligative property, meaning it depends on the number of solute particles in a kilogram of solvent, not on the nature of the particles themselves. When a solute is dissolved in a solvent, the freezing point of the solvent is lowered in direct proportion to the concentration of the solute particles. Freezing-point osmometry precisely measures this depression in the freezing point to determine the osmolality of the solution.

Apparatus

A calibrated freezing-point osmometer is used for this procedure. The apparatus typically consists of:

-

A temperature-controlled cooling bath.

-

A sample holder and a thermistor probe for accurate temperature measurement.

-

A mechanism to induce crystallization of the sample at the appropriate time.

Detailed Methodology for Osmolality Determination

The following protocol is based on the harmonized principles outlined in the United States Pharmacopeia (USP) General Chapter <785> Osmolality and Osmolarity and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.35 Osmolality.[1][2][3][4][5]

-

Calibration: The osmometer is calibrated daily using standard aqueous solutions of sodium chloride of known osmolality. At least two standards that bracket the expected osmolality of the Ioxilan solution are used. Purified water is used to set the zero point (0 mOsm/kg H₂O).

-

Sample Preparation: The Ioxilan solution is brought to room temperature before measurement. The sample should be homogenous and free of air bubbles.

-

Measurement:

-

A precise volume of the Ioxilan solution is pipetted into a clean, dry sample tube.

-

The sample tube is placed in the osmometer's cooling chamber.

-

The instrument supercools the sample to a temperature below its freezing point.

-

Crystallization is then induced, typically by a vibrating stirrer or a brief, rapid cooling pulse.

-

As the sample freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the true freezing point of the solution.

-

The thermistor measures this freezing point, and the instrument's software calculates the osmolality based on the measured freezing point depression compared to the freezing point of pure water.

-

-

Data Recording and Analysis: The osmolality is typically recorded in milliosmoles per kilogram of water (mOsm/kg H₂O). The measurement is repeated to ensure precision, and the average value is reported.

Visualizing the Workflow

To better illustrate the logical flow of determining the physicochemical properties of Ioxilan solutions, the following diagram outlines the key steps from initial characterization to final data analysis.

References

- 1. dsdpanalytics.com [dsdpanalytics.com]

- 2. Osmolality; Ph.Eur 2.2.35 â Vitas Analytical Services [vitas.no]

- 3. dsdpanalytics.com [dsdpanalytics.com]

- 4. uspbpep.com [uspbpep.com]

- 5. Revised osmolality chapter for public comment in Pharmeuropa - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

Ioxilan as a Nonionic Monomer Contrast Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, water-soluble, tri-iodinated x-ray contrast agent designed for intravascular injection. As a monomeric compound, it offers low osmolality, a key factor in improving patient tolerance and safety during diagnostic imaging procedures. This technical guide provides an in-depth overview of Ioxilan's core properties, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

Core Properties of Ioxilan

Ioxilan's efficacy and safety profile are directly related to its chemical and physical characteristics.

Chemical Properties

Ioxilan is chemically designated as N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide. Its structure is based on a tri-iodinated benzene (B151609) ring, which is responsible for its radiopaque properties.

| Property | Value | Reference |

| Chemical Formula | C18H24I3N3O8 | |

| Molecular Weight | 791.12 g/mol | |

| Iodine Content | 48.1% | |

| Chemical Structure | N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide |

Physicochemical Properties

The physicochemical properties of Ioxilan solutions are critical for its performance and tolerability. It is available in two concentrations, 300 mgI/mL and 350 mgI/mL.

| Property | OXILAN® 300 mgI/mL | OXILAN® 350 mgI/mL | Reference |

| Ioxilan Concentration (mg/mL) | 623 | 727 | |

| Osmolality (mOsm/kg water) @ 37°C | 610 | 721 | |

| Viscosity (cP) @ 20°C | 9.4 | 16.3 | |

| Viscosity (cP) @ 37°C | 5.1 | 8.1 | |

| Specific Gravity @ 20°C | 1.327 | 1.382 | |

| Specific Gravity @ 37°C | 1.319 | 1.373 |

Pharmacokinetic Properties

Ioxilan exhibits a biphasic and first-order pharmacokinetic profile following intravenous administration.

| Parameter | Value (Mean ± SD) | Reference |

| Volume of Distribution (Central Compartment) | Women: 7.2 ± 1.0 LMen: 10.0 ± 2.4 L | |

| Total Clearance | Women: 95.4 ± 11.1 mL/minMen: 101.0 ± 14.7 mL/min | |

| Renal Clearance | Women: 89.4 ± 13.3 mL/minMen: 94.9 ± 16.6 mL/min | |

| Distribution Half-Life | Women: 13.1 ± 4.2 minMen: 23.5 ± 15.3 min | |

| Elimination Half-Life | Women: 102.0 ± 16.9 minMen: 137.0 ± 35.4 min | |

| Plasma Protein Binding | Negligible | |

| Excretion | 93.7% excreted unchanged in urine within 24 hours |

Mechanism of Action

The fundamental mechanism of action for Ioxilan as a contrast agent is its ability to attenuate X-rays.

Figure 1: Mechanism of Action of Ioxilan in Contrast-Enhanced Imaging.

When Ioxilan is introduced into the bloodstream, the high atomic number of its iodine atoms leads to a significant increase in the attenuation of X-rays in the tissues where it is present. This differential absorption of X-rays between tissues containing the contrast agent and surrounding tissues creates the contrast seen in the final image, allowing for detailed visualization of vascular structures and organs.

Preclinical Evaluation Workflow

The development and approval of a nonionic contrast agent like Ioxilan involves a rigorous preclinical evaluation process to assess its safety and efficacy.

Figure 2: Preclinical Evaluation Workflow for a Nonionic Contrast Agent.

Experimental Protocols

The following sections detail the methodologies for key experiments in the evaluation of Ioxilan.

Physicochemical Property Determination

Objective: To determine the osmolality of Ioxilan solutions.

Methodology:

-

Calibrate a freezing point depression osmometer using standard solutions.

-

Equilibrate the Ioxilan solution (300 mgI/mL and 350 mgI/mL) to 37°C.

-

Transfer a precise volume of the Ioxilan solution into the osmometer's sample tube.

-

Initiate the measurement cycle. The instrument supercools the sample and then induces crystallization.

-

The freezing point depression is measured and converted to osmolality (mOsm/kg water).

-

Perform measurements in triplicate and report the mean and standard deviation.

Objective: To determine the viscosity of Ioxilan solutions at different temperatures.

Methodology:

-

Use a calibrated cone-and-plate or concentric cylinder viscometer.

-

Equilibrate the viscometer and the Ioxilan solution to the desired temperature (e.g., 20°C and 37°C).

-

Place the Ioxilan sample into the viscometer.

-

Measure the shear stress at a range of shear rates.

-

Calculate the dynamic viscosity in centiPoise (cP).

-

Perform measurements in triplicate and report the mean and standard deviation.

In Vitro Safety and Toxicity Assays

Objective: To assess the in vitro cytotoxicity of Ioxilan on a relevant cell line (e.g., human renal proximal tubule epithelial cells).

Methodology:

-

Cell Culture: Culture human renal proximal tubule epithelial cells in appropriate media and conditions.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare a series of dilutions of Ioxilan in cell culture medium. The concentration range should be selected to bracket clinically relevant concentrations. Replace the culture medium in the wells with the Ioxilan-containing medium. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of Ioxilan that inhibits cell growth by 50%).

Objective: To evaluate the mutagenic potential of Ioxilan by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

-

Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

-

Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of Ioxilan that is not overly toxic to the bacterial strains.

-

Main Assay (Plate Incorporation Method): a. Prepare a top agar (B569324) solution containing a trace amount of histidine and biotin. b. In a test tube, combine the Ioxilan solution at various concentrations, the bacterial culture, and either S9 mix or a buffer. c. Pour the mixture onto minimal glucose agar plates. d. Include negative (vehicle) and positive controls (known mutagens for each strain with and without S9).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Objective: To assess the potential of Ioxilan to induce structural chromosomal aberrations in cultured mammalian cells.

Methodology:

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes).

-

Treatment: Expose the cell cultures to at least three concentrations of Ioxilan for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer period (e.g., 18-24 hours) without S9.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

-

Staining: Stain the slides with Giemsa or another suitable stain.

-

Microscopic Analysis: Score at least 200 metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vivo Safety and Efficacy Evaluation

Objective: To evaluate the potential of Ioxilan to induce chromosomal damage in the bone marrow of mice.

Methodology:

-

Animal Model: Use a suitable strain of mice (e.g., CD-1 or B6C3F1).

-

Dose Administration: Administer Ioxilan to the mice, typically via intravenous injection, at three different dose levels. Include a vehicle control and a positive control group.

-

Bone Marrow Collection: At appropriate time points after administration (e.g., 24 and 48 hours), euthanize the mice and collect bone marrow from the femurs.

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides with a dye that differentiates between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs) (e.g., acridine (B1665455) orange or Giemsa).

-

Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

-

Data Analysis: A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs.

Objective: To evaluate the in vivo efficacy of Ioxilan for enhancing CT images of the vasculature and organs in a rat model.

Methodology:

-

Animal Preparation: Anesthetize a healthy adult rat and place a catheter in a tail vein for Ioxilan administration.

-

Pre-contrast Imaging: Acquire a baseline (non-contrast) CT scan of the region of interest (e.g., abdomen or thorax).

-

Contrast Administration: Administer a bolus injection of Ioxilan (e.g., 300 mgI/mL) at a clinically relevant dose.

-

Dynamic and Delayed Imaging: Acquire a series of CT scans at different time points after injection to visualize the arterial, venous, and delayed phases of enhancement.

-

Image Analysis: a. Measure the change in Hounsfield Units (HU) in regions of interest (e.g., aorta, vena cava, kidneys, liver) before and after contrast administration. b. Generate time-attenuation curves to characterize the pharmacokinetics of Ioxilan in different tissues. c. Visually assess the quality of vascular and organ enhancement.

-

Data Analysis: Quantify the degree and duration of contrast enhancement to determine the efficacy of Ioxilan.

Synthesis and Formulation of Ioxilan for Injection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioxilan is a nonionic, low-osmolar, tri-iodinated radiographic contrast agent used to enhance the visibility of vascular structures and organs during X-ray-based imaging procedures.[1][2] Its chemical designation is N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl) acetamido]-2,4,6-triiodoisophthalamide.[3] This technical guide provides a comprehensive overview of the synthesis and formulation of Ioxilan for injection, intended for researchers, scientists, and drug development professionals. It covers the chemical synthesis pathway, a detailed formulation process for a sterile injectable solution, and relevant quality control parameters. The guide also includes a discussion of the signaling pathways associated with contrast-induced nephropathy, a potential adverse effect of iodinated contrast agents.

Physicochemical Properties of Ioxilan

Ioxilan is a white to off-white, water-soluble solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₄I₃N₃O₈ | [1] |

| Molecular Weight | 791.11 g/mol | |

| Organically Bound Iodine | 48.1% | |

| Appearance | White to off-white solid | |

| Solubility | Water-soluble |

Synthesis of Ioxilan

The synthesis of Ioxilan is a multi-step process that starts from 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid. The general synthetic route involves acylation, acylating chlorination, amidation, and N-alkylation reactions. While specific industrial procedures are proprietary, the following experimental protocol is based on publicly available patent literature.

Experimental Protocol: Synthesis of Ioxilan

Step 1: Acylation

-

Reaction: 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid is reacted with an acylating agent, such as acetic anhydride, in the presence of a suitable solvent and catalyst.

-

Procedure: The starting material is suspended in a solvent, and the acylating agent is added. The reaction mixture is heated to a specific temperature and maintained for a set duration to ensure complete acylation of the amino group.

-

Work-up: Upon completion, the reaction mixture is cooled, and the acylated product is isolated by filtration, washed with a suitable solvent, and dried.

Step 2: Acylating Chlorination

-

Reaction: The carboxyl group of the acylated intermediate is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

-

Procedure: The acylated product from Step 1 is suspended in an inert solvent, and the chlorinating agent is added, often at a controlled temperature. The reaction is monitored until the conversion to the acyl chloride is complete.

-

Work-up: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

Step 3: Amidation

-

Reaction: The acyl chloride intermediate is reacted with 3-amino-1,2-propanediol (B146019) to form the corresponding amide.

-

Procedure: The crude acyl chloride is dissolved in a suitable solvent, and 3-amino-1,2-propanediol is added, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The reaction is stirred at a controlled temperature until completion.

-

Work-up: The reaction mixture is worked up to isolate the amide product. This may involve filtration, extraction, and precipitation.

Step 4: N-Alkylation

-

Reaction: The final step involves the N-alkylation of the amide intermediate to introduce the second 2,3-dihydroxypropyl group.

-

Procedure: The amide from Step 3 is reacted with an alkylating agent, such as 3-chloro-1,2-propanediol, in the presence of a base. The reaction is carried out in a suitable solvent at an elevated temperature.

-

Work-up and Purification: After the reaction is complete, the crude Ioxilan is isolated. Purification is critical to remove impurities and is typically achieved through techniques such as recrystallization from a suitable solvent system or column chromatography.

Synthesis Workflow Diagram

Caption: A high-level overview of the Ioxilan synthesis workflow.

Formulation of Ioxilan for Injection

Ioxilan for injection is a sterile, aqueous, non-pyrogenic solution. The formulation is designed to be stable and isotonic, ensuring patient safety and comfort upon administration. The final product is available in different concentrations, typically 300 mgI/mL and 350 mgI/mL.

Formulation Composition

The following table details the composition of a typical Ioxilan injection formulation.

| Component | Function | Concentration (per mL) | Reference |

| Ioxilan | Active Pharmaceutical Ingredient | 623 mg (for 300 mgI/mL) or 727 mg (for 350 mgI/mL) | |

| Edetate Calcium Disodium | Stabilizer/Chelating Agent | 0.1 mg (anhydrous basis) | |

| Tromethamine | Buffer | 1.0 mg | |

| Sodium Chloride | Tonicity Adjusting Agent | 0.5 mg | |

| Hydrochloric Acid / Sodium Hydroxide | pH Adjusting Agents | q.s. to pH 6.8 (5.5 - 7.5) | |

| Water for Injection | Vehicle | q.s. to 1 mL |

Experimental Protocol: Formulation of Ioxilan Injection

The formulation process must be conducted under aseptic conditions to ensure the sterility of the final product.

Step 1: Compounding

-

Procedure: A specific quantity of Water for Injection is taken in a manufacturing vessel. The excipients (Tromethamine, Edetate Calcium Disodium, and Sodium Chloride) are added in a defined order and dissolved with continuous stirring. The Ioxilan active pharmaceutical ingredient (API) is then added and dissolved completely.

-

pH Adjustment: The pH of the bulk solution is checked and adjusted to the target range of 5.5 to 7.5 using solutions of hydrochloric acid or sodium hydroxide.

Step 2: Sterile Filtration

-

Procedure: The compounded bulk solution is passed through a sterile 0.22-micron filter to remove any potential microbial contamination.

Step 3: Filling and Sealing

-

Procedure: The sterile-filtered Ioxilan solution is filled into its final containers (vials or bottles) in an aseptic environment. The containers are then sealed with sterile stoppers and caps.

Step 4: Terminal Sterilization

-

Procedure: The filled and sealed containers undergo terminal sterilization, typically using moist heat (autoclaving). The specific cycle parameters (temperature, pressure, and duration) are validated to achieve a sterility assurance level (SAL) of 10⁻⁶ or better.

Formulation and Sterilization Workflow Diagram

Caption: Workflow for the formulation and terminal sterilization of Ioxilan injection.

Quality Control and Analytical Methods

Rigorous quality control testing is essential throughout the synthesis and formulation process to ensure the safety and efficacy of the final Ioxilan injection product.

| Test | Method | Purpose |

| Identification | Infrared Spectroscopy (IR), High-Performance Liquid Chromatography (HPLC) | Confirms the chemical identity of Ioxilan. |

| Assay | HPLC | Determines the concentration of Ioxilan in the final product. |

| Impurities | HPLC | Quantifies any process-related impurities and degradation products. |

| pH | pH meter | Ensures the pH of the injection is within the specified range. |

| Osmolality | Osmometer | Verifies the tonicity of the solution. |

| Sterility | Membrane Filtration or Direct Inoculation | Confirms the absence of microbial contamination. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | Detects the presence of pyrogens. |

| Particulate Matter | Light Obscuration Particle Count Test | Measures the level of sub-visible particles. |

Signaling Pathways in Contrast-Induced Nephropathy

While Ioxilan's diagnostic efficacy is based on the physical property of X-ray attenuation by iodine, iodinated contrast media can have biological effects, with contrast-induced nephropathy (CIN) being a notable potential adverse event. The pathophysiology of CIN is multifactorial and involves several signaling pathways, primarily related to oxidative stress, inflammation, and apoptosis in renal tubular cells.

Oxidative Stress and Apoptosis Signaling in CIN

Caption: Key signaling events leading to renal cell injury in CIN.

Iodinated contrast media can induce an increase in reactive oxygen species (ROS) within renal tubular cells, leading to oxidative stress. This is exacerbated by contrast media-induced renal vasoconstriction, which causes medullary hypoxia. The surge in ROS can lead to mitochondrial dysfunction, which in turn generates more ROS, creating a damaging feedback loop. Oxidative stress activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (such as JNK and p38) and the NF-κB pathway. Activation of these pathways contributes to inflammation and apoptosis. The apoptotic process is further mediated by the dysregulation of the Bcl-2 family of proteins, leading to the activation of caspases (e.g., caspase-3 and caspase-9) and ultimately, cell death.

Conclusion

The synthesis and formulation of Ioxilan for injection are complex, multi-step processes that require stringent control to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided an overview of the key aspects of Ioxilan's chemistry, manufacturing, and control, as well as insights into the biological pathways associated with a key potential adverse effect. This information serves as a valuable resource for professionals in the field of drug development and research.

References

Physicochemical Characteristics of Ioxilan: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ioxilan is a nonionic, low-osmolar, tri-iodinated contrast agent used extensively in diagnostic radiology to enhance the visibility of internal structures in X-ray-based imaging modalities.[1][2] Marketed under the trade name Oxilan®, its formulations are stable, aqueous, sterile, and non-pyrogenic solutions designed for intravascular administration.[3] The development of ioxilan was driven by the goal of lowering the osmolality of the contrast medium to improve biological tolerance without compromising imaging efficacy.

This technical guide provides an in-depth overview of the core physicochemical characteristics of Ioxilan. It includes quantitative data on its chemical and physical properties, details on its formulation, and a summary of the analytical principles used for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diagnostic imaging.

Chemical Identity

Ioxilan is chemically designated as N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodoisophthalamide. It is a nonionic monomer that does not dissociate in solution. The molecule's structure, featuring multiple hydroxyl groups, contributes to its high water solubility and biocompatibility.

Table 1: Chemical and Structural Information for Ioxilan

| Parameter | Value | Source(s) |

| Chemical Name | N-(2,3-dihydroxypropyl)-N'-(2-hydroxyethyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodoisophthalamide | |

| Synonyms | Oxilan, Ioxitol, Ioxilane | |

| Molecular Formula | C₁₈H₂₄I₃N₃O₈ | |

| Molecular Weight | 791.12 g/mol | |

| Organically Bound Iodine | 48.1% | |

| CAS Registry Number | 107793-72-6 |

Core Physicochemical Properties

The physicochemical properties of Ioxilan are fundamental to its function as a safe and effective contrast agent. Its nonionic nature and hydrophilicity contribute to its low osmolality and favorable safety profile compared to older ionic agents.

Table 2: Predicted and Experimental Physicochemical Properties of Ioxilan

| Parameter | Value | Source(s) |

| Water Solubility | 0.559 mg/mL (Predicted) | |

| logP (Octanol-Water) | -2.5 (ALOGPS), -1.3 (Chemaxon) | |

| pKa (Strongest Acidic) | 11.74 (Predicted) | |

| pKa (Strongest Basic) | -1.7 (Predicted) | |

| Hydrogen Bond Donor Count | 7 | |

| Hydrogen Bond Acceptor Count | 8 | |

| Polar Surface Area | 179.66 Ų | |

| Appearance (Solid) | White to off-white solid | |

| Appearance (Solution) | Clear, colorless to pale yellow |

Note: While a predicted water solubility value is listed, Ioxilan is formulated as a highly concentrated and stable aqueous solution for clinical use, indicating high practical solubility.

Properties of Ioxilan Formulations (OXILAN®)

For clinical applications, Ioxilan is provided as an injectable solution in two concentrations: 300 mgI/mL and 350 mgI/mL. The properties of these formulations, particularly osmolality and viscosity, are critical determinants of their performance and patient tolerance. Ioxilan solutions are hypertonic compared to plasma (approx. 285 mOsm/kg water).

Table 3: Physicochemical Data for OXILAN® Injection Formulations

| Parameter | OXILAN® 300 mgI/mL | OXILAN® 350 mgI/mL | Source(s) |

| Ioxilan Concentration | 623 mg/mL | 727 mg/mL | |

| Osmolality (mOsm/kg water) @ 37°C | 610 (or 570) | 721 (or 690) | |

| Viscosity (cP) @ 37°C | 5.1 (or 4.6-4.7) | 8.1 | |

| Viscosity (cP) @ 20°C | 9.4 | 16.3 | |

| Specific Gravity @ 37°C | 1.319 | 1.373 | |

| pH | 6.8 (adjusted range 5.5 - 7.5) | 6.8 (adjusted range 5.5 - 7.5) |

Note: The formulation contains excipients including 0.1 mg/mL edetate calcium disodium, 1.0 mg/mL tromethamine, and 0.5 mg/mL sodium chloride. The pH is adjusted with hydrochloric acid and sodium hydroxide.

Mechanism of Action and Pharmacokinetics

The diagnostic efficacy of Ioxilan is not based on a pharmacological or signaling pathway, but on the physical property of X-ray attenuation. The tri-iodinated benzene (B151609) ring structure is electron-dense and effectively absorbs X-rays. Following intravascular injection, Ioxilan opacifies the vessels in its path, allowing for radiographic visualization. The degree of contrast enhancement is directly proportional to the iodine concentration. Ioxilan exhibits negligible protein binding and is excreted almost entirely unchanged by the kidneys.

Experimental Protocols and Characterization

While specific, proprietary standard operating procedures for the characterization of Ioxilan are not publicly available, the determination of its key physicochemical properties relies on established analytical techniques common in pharmaceutical development.

-

Purity and Identity: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Ioxilan and for the analysis of its isomers. Identity can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Osmolality: This is measured using an osmometer, which typically determines the freezing point depression of the solution compared to a standard. The lower the freezing point, the higher the osmolality.

-

Viscosity: The viscosity of Ioxilan solutions is determined using a viscometer (e.g., a cone and plate or rotational viscometer) at controlled temperatures, typically 20°C and 37°C, to simulate room temperature and body temperature conditions, respectively.

-

pH and Specific Gravity: These are measured using a calibrated pH meter and a densitometer, respectively, according to standard pharmacopeial methods.

The logical workflow for characterizing a contrast agent like Ioxilan from synthesis to final product release is outlined in the diagram below.

Physicochemical Basis of Adverse Reactions

Adverse reactions to iodinated contrast agents are broadly categorized as either chemotoxic or idiosyncratic. The physicochemical properties of the agent are primarily associated with chemotoxic reactions.

-

Osmolality: The hyperosmolality of Ioxilan relative to plasma can cause osmotic effects, such as fluid shifts, endothelial irritation, and discomfort upon injection. However, as a low-osmolar agent, these effects are significantly reduced compared to older high-osmolar agents.

-

Viscosity: Higher viscosity can increase the injection pressure required, especially through small-bore catheters, and may influence renal transit time. Ioxilan is noted for its relatively low viscosity, which facilitates ease of injection.

-

Ionicity: Ioxilan is nonionic, meaning it does not dissociate into charged particles. This property is a key factor in its improved safety profile, as ionic agents are associated with a higher incidence of adverse events.

Idiosyncratic reactions are less understood but resemble allergic reactions and are not directly dependent on the dose or physicochemical properties.

References

In-Vitro Studies on Ioxilan Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures. While generally considered safe for intravascular administration, understanding its potential for cytotoxicity at the cellular level is crucial for comprehensive safety assessment and for the development of safer contrast media. This technical guide provides an in-depth overview of the in-vitro methodologies used to evaluate the cytotoxicity of Ioxilan. Due to the limited availability of public domain studies focusing specifically on Ioxilan, this document outlines generalized protocols and summarizes data from studies on similar iodinated contrast agents to provide a framework for investigation. The guide details experimental protocols for key cytotoxicity assays, presents a structured approach to data analysis, and visualizes the potential cellular signaling pathways involved in contrast media-induced cytotoxicity.

Core Concepts in In-Vitro Cytotoxicity Testing of Contrast Media

The primary objective of in-vitro cytotoxicity testing for contrast agents like Ioxilan is to assess their effects on cell viability, proliferation, and metabolic activity. The direct toxic effects of iodinated contrast media on renal cells are a contributing factor to contrast-induced nephropathy (CIN), a significant clinical concern.[1][2] In-vitro studies typically involve exposing cultured cells, often of renal or endothelial origin, to varying concentrations of the contrast agent and measuring the cellular response over time.

Key mechanisms implicated in the cytotoxicity of iodinated contrast media include:

-

Induction of Apoptosis and Necrosis: High concentrations of contrast agents can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis).[1][3]

-

Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage.[1]

-

Cellular Energy Failure: Disruption of mitochondrial function and ATP production.

-

Disturbance of Ion Homeostasis: Particularly, alterations in calcium signaling.

Quantitative Data on Iodinated Contrast Media Cytotoxicity

Table 1: Effect of Iodinated Contrast Media on Renal Tubular Cell Viability (MTT Assay)

| Contrast Agent | Cell Line | Concentration (mg Iodine/mL) | Incubation Time (hours) | Mean Cell Viability (% of Control) | Reference |

| Iomeprol-300 | LLC-PK1 | 18.75 | 24 | Significantly Reduced (exact % not stated) | |

| Ioxithalamate | LLC-PK1 | 75 | Not Specified | 4% | |

| Ioversol | LLC-PK1 | 75 | Not Specified | 32% | |

| Iomeprol-300 | LLC-PK1 | 75 | Not Specified | 34% | |

| Iodixanol | LLC-PK1 | 75 | Not Specified | 40% | |

| Iotrolan | LLC-PK1 | 75 | Not Specified | 41% |

Table 2: Induction of Apoptosis and Necrosis by Iodinated and Gadolinium-Based Contrast Agents

| Contrast Agent | Cell Line | Concentration | Incubation Time (hours) | Apoptosis (% increase over control) | Necrosis (% increase over control) | Reference |

| Iomeprol | LLC-PK1 | 125 mmol/L | 24 | +5% | +3% | |

| Gadopentetate | LLC-PK1 | 125 mmol/L | 24 | +34% | +124% | |

| Gadobenate | LLC-PK1 | 125 mmol/L | 24 | +35% | +95% |

Experimental Protocols

The following sections detail standardized protocols for common in-vitro cytotoxicity assays applicable to the study of Ioxilan.

Cell Culture

-

Cell Lines: Renal proximal tubular epithelial cells (e.g., LLC-PK1) and human embryonic kidney cells (e.g., HEK 293) are commonly used models for studying contrast media nephrotoxicity.

-

Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of Ioxilan in serum-free culture medium.

-

Remove the culture medium from the wells and replace it with the Ioxilan solutions. Include untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Trypan Blue Exclusion Assay for Cell Viability

This assay distinguishes between viable and non-viable cells based on membrane integrity. Trypan blue is a vital stain that is excluded by healthy cells with intact membranes but can penetrate the compromised membranes of dead cells, staining them blue.

-

Procedure:

-

Culture and treat cells with Ioxilan in a multi-well plate as described for the MTT assay.

-

After the incubation period, detach the cells using trypsin-EDTA.

-

Resuspend the cells in culture medium and take an aliquot of the cell suspension.

-

Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

Annexin V/Propidium (B1200493) Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Culture and treat cells with Ioxilan.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for assessing Ioxilan cytotoxicity and potential signaling pathways involved in contrast media-induced cell death.

Experimental Workflow for Ioxilan Cytotoxicity Assessment

Caption: A generalized workflow for in-vitro assessment of Ioxilan cytotoxicity.

Potential Signaling Pathway for Contrast Media-Induced Apoptosis

Caption: A simplified intrinsic pathway of apoptosis potentially induced by contrast media.

Logical Relationship of Cytotoxicity Assay Endpoints

Caption: Relationship between Ioxilan exposure and various cytotoxicity endpoints.

Conclusion

This technical guide provides a foundational framework for conducting in-vitro studies on Ioxilan cytotoxicity. While direct experimental data on Ioxilan is limited, the methodologies and principles derived from studies of other iodinated contrast agents offer a robust starting point for investigation. The provided protocols for cytotoxicity assays, along with the visualized experimental workflows and potential signaling pathways, are intended to support researchers, scientists, and drug development professionals in designing and executing comprehensive in-vitro safety assessments of Ioxilan and other contrast media. Further research focusing specifically on Ioxilan is warranted to fully elucidate its cytotoxic potential and underlying molecular mechanisms.

References

- 1. The cytotoxicity of iodinated radiocontrast agents on renal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Contrast media-induced nephropathy: case report and review of the literature focusing on pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Imaging with Ioxilan and its Particulate Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioxilan is a nonionic, water-soluble, tri-iodinated X-ray contrast agent that has been utilized in clinical diagnostic imaging.[1][2][3] In the preclinical research setting, a significant focus has been placed on a biodegradable particulate formulation, Ioxilan carbonate (IXC), which serves as a prodrug of Ioxilan.[4][5] This technical guide provides an in-depth overview of the use of Ioxilan and, more specifically, its particulate form (IXC) in preclinical animal models for imaging applications, with a primary focus on computed tomography (CT). The guide details experimental protocols, presents quantitative data from key studies, and visualizes the experimental workflows and the mechanism of action of IXC particles.

Core Principles of Ioxilan-Based Imaging

Ioxilan's utility as a contrast agent stems from its iodine content. Iodine, having a high atomic number, effectively attenuates X-rays, thereby increasing the contrast of tissues and vascular structures in which it distributes. Standard Ioxilan solution, when administered intravenously, acts as a blood-pool agent, enhancing the visualization of vasculature before it is rapidly cleared by the kidneys.

Ioxilan carbonate (IXC) particles were developed to modify the biodistribution and pharmacokinetics of Ioxilan, enabling targeted imaging of the reticuloendothelial system (RES), particularly the liver and spleen. These biodegradable particles are taken up by phagocytic cells, such as Kupffer cells in the liver. Inside these cells, IXC is hydrolyzed back into the water-soluble Ioxilan and carbon dioxide, leading to prolonged contrast enhancement in these organs.

Preclinical Animal Models and Experimental Protocols

The primary application of Ioxilan and its derivatives in preclinical research has been in rodent and rabbit models for CT imaging. The following sections detail the experimental methodologies from key studies.

Computed Tomography (CT) Imaging of Liver Tumors with Ioxilan Carbonate (IXC) Microparticles

This section outlines the protocol for using IXC microparticles for the contrast-enhanced CT imaging of liver tumors in a rabbit model.

Animal Model:

-

New Zealand White rabbits.

-

Induction of VX2 liver tumors.

Contrast Agent and Administration:

-

Contrast Agent: Ioxilan carbonate (IXC) microparticles suspended in saline.

-

Dose: Intravenous (i.v.) administration of 100, 200, and 270 mg I/kg body weight.

-

Administration Route: Intravenous injection.

Imaging Protocol:

-

Imaging Modality: Computed Tomography (CT).

-

Image Acquisition: CT scans are acquired before and at multiple time points after the injection of IXC microparticles, with a key imaging point at 30 minutes post-injection for maximum liver attenuation enhancement.

Data Analysis:

-

The change in CT attenuation, measured in Hounsfield Units (HU), is quantified in the liver, spleen, and tumor tissue to assess the degree of contrast enhancement.

Experimental Workflow for CT Imaging of Liver Tumors

Caption: Workflow for CT imaging of liver tumors using IXC microparticles.

Biodistribution of Ioxilan Carbonate (IXC) Particles in Rats

This protocol details the methodology for assessing the biodistribution of IXC nanoparticles and microparticles in a rat model.

Animal Model:

-

Sprague-Dawley rats.

Contrast Agent and Administration:

-

Contrast Agent: IXC nanoparticles (average diameter = 290 nm) and IXC microparticles (average diameter = 1.7 µm).

-

Dose: 50 mg I/kg body weight administered intravenously.

-

Administration Route: Intravenous (i.v.) injection.

Experimental Protocol:

-

Tissue Collection: At various time points post-injection (e.g., 5 minutes, 6 hours, 24 hours), animals are euthanized, and tissues (liver, spleen, kidney, blood) are collected.

-

Sample Analysis:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To quantify the total iodine concentration in tissue samples.

-

High-Performance Liquid Chromatography (HPLC): To measure the concentration of Ioxilan in tissue samples.

-

Mechanism of IXC Particle Uptake and Ioxilan Release

Caption: Cellular uptake and processing of IXC particles.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data obtained from the preclinical studies described above.

Table 1: CT Enhancement with IXC Microparticles in Rabbits

| Dose (mg I/kg) | Maximum Liver Attenuation Enhancement (ΔHU) at 30 min |

| 100 | 23 |

| 200 | 38 |

| 270 | 110 |

Table 2: Spleen Attenuation Enhancement with IXC Microparticles in Rabbits

| Dose (mg I/kg) | Spleen Attenuation Enhancement (ΔHU) Immediately Post-Injection |

| 200 | 245 |

Table 3: Biodistribution of IXC Nanoparticles in Rats (5 minutes post-injection)

| Tissue | Key Observation |

| Blood | High iodine concentration, suggesting potential as a blood-pool agent. |

| Liver | Substantial retention. |

| Spleen | Uptake observed. |

Table 4: Biodistribution of IXC Microparticles in Rats

| Tissue | Key Observation |

| Liver | Uptake observed. |

| Spleen | Uptake observed. |

| Kidney | Significantly lower uptake compared to nanoparticles. |

Signaling Pathways and Ioxilan

A comprehensive review of the available scientific literature did not yield specific studies detailing the use of Ioxilan or its derivatives for the direct imaging of signaling pathways such as angiogenesis, apoptosis, or inflammation. Ioxilan functions as an extracellular contrast agent, and in its particulate form, it is targeted to the reticuloendothelial system. Its mechanism of action is based on the physical property of X-ray attenuation by iodine and not on interaction with specific biological pathways.

While contrast-enhanced imaging can provide morphological and perfusion information about tissues, which can be altered by processes like angiogenesis in tumors, there is no evidence to suggest that Ioxilan directly targets or visualizes the molecular components of these signaling cascades. For instance, while CT imaging with IXC can delineate a tumor, it does not provide information on the underlying angiogenic signaling (e.g., VEGF or angiopoietin pathways) that drives vessel formation.

Future research could explore the conjugation of Ioxilan to targeting moieties (e.g., antibodies, peptides) that bind to specific markers of these pathways, which would enable molecular imaging applications. However, such studies are not currently available in the published literature.

Conclusion

Ioxilan, particularly in its particulate form as Ioxilan carbonate (IXC), has demonstrated utility as a contrast agent for preclinical CT imaging, especially for enhancing the visualization of the liver and spleen and for delineating hepatic tumors. The available data from animal models provide a foundation for its use in studies requiring RES-targeted contrast enhancement. While Ioxilan is an effective contrast agent for morphological and perfusion imaging, its application in the direct imaging of specific cellular signaling pathways has not been reported. The development of targeted Ioxilan-based probes could open up new avenues for molecular imaging in preclinical research.

References

- 1. What is Ioxilan used for? [synapse.patsnap.com]

- 2. Ioxilan - Wikipedia [en.wikipedia.org]

- 3. Ioxilan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Biodistribution of cyclic carbonate of ioxilan: a radiopaque particulate macrophage imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ioxilan carbonate particles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ioxilan Injection in Cerebral Arteriography

For Researchers, Scientists, and Drug Development Professionals